N-(3-fluorobenzyl)quinazolin-4-amine
Description
N-(3-fluorobenzyl)quinazolin-4-amine is a quinazoline derivative characterized by a 3-fluorobenzyl group attached to the 4-amino position of the quinazoline core. Its molecular formula is $ \text{C}{15}\text{H}{12}\text{FN}_3 $, with a monoisotopic mass of 253.102 g/mol (exact mass may vary depending on isotopic substitution) . The compound serves as a critical intermediate in synthesizing anti-cancer agents, particularly quinazoline-based kinase inhibitors. For example, it is utilized in the production of Lapatinib intermediates, where modifications to the quinazoline scaffold enhance target affinity and pharmacokinetic properties .
Synthetic routes for this compound often involve multi-step reactions, such as Williamson ether synthesis or Suzuki cross-coupling, achieving overall yields up to 77.9% under optimized conditions (e.g., using 18-crown-6 as a phase-transfer catalyst) . Structural confirmation is typically performed via $ ^1\text{H} $ NMR and mass spectrometry (MS) .
Properties
Molecular Formula |
C15H12FN3 |
|---|---|
Molecular Weight |
253.27 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]quinazolin-4-amine |
InChI |
InChI=1S/C15H12FN3/c16-12-5-3-4-11(8-12)9-17-15-13-6-1-2-7-14(13)18-10-19-15/h1-8,10H,9H2,(H,17,18,19) |
InChI Key |
ZQOCYGTVGOXRGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NCC3=CC(=CC=C3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituents
Key Observations :
- Electron-withdrawing groups (e.g., F, Cl, Br) on the benzyl or phenyl moieties enhance binding to kinase ATP pockets .
- Morpholine or sulfonamide substituents improve aqueous solubility and pharmacokinetics .
- Halogenation (e.g., 6-iodo or 6-bromo) facilitates downstream functionalization via cross-coupling reactions .
Functional Group Impact on Bioactivity
- 3-Fluorobenzyl Group : A recurring motif in kinase inhibitors (e.g., Lapatinib derivatives), this group enhances hydrophobic interactions with target proteins while maintaining metabolic stability .
- Morpholino and Thiomorpholino Groups: Found in compounds like 23a–d and 10r, these groups increase solubility and reduce plasma protein binding, improving bioavailability .
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